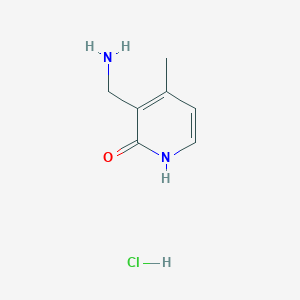
4-(bromomethyl)-3-fluoropyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-fluoropyridine hydrobromide is a chemical compound with the molecular formula C6H6BrFN·HBr. It is a substituted pyridine derivative, characterized by the presence of a bromomethyl group at the 4-position and a fluorine atom at the 3-position of the pyridine ring. This compound is commonly used in organic synthesis and various scientific research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-3-fluoropyridine hydrobromide typically involves the bromination of 3-fluoropyridine. One common method includes the following steps:
Bromination of 3-fluoropyridine: This step involves the reaction of 3-fluoropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group at the 4-position.
Formation of Hydrobromide Salt: The resulting 4-(bromomethyl)-3-fluoropyridine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-3-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are common, using palladium catalysts and appropriate ligands.
Major Products:
Substitution Reactions: Products include azides, thiols, and amines substituted at the 4-position of the pyridine ring.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules with extended conjugation.
Scientific Research Applications
4-(Bromomethyl)-3-fluoropyridine hydrobromide is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3-fluoropyridine hydrobromide depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The fluorine atom can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromomethyl group is the primary site of reactivity, with nucleophiles attacking the carbon atom bonded to bromine.
Biological Applications: When used in drug development, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-(Bromomethyl)pyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluoropyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-3-fluoropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: 4-(Bromomethyl)-3-fluoropyridine hydrobromide is unique due to the combination of the bromomethyl and fluorine substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions.
Properties
CAS No. |
2247631-87-2 |
|---|---|
Molecular Formula |
C6H6Br2FN |
Molecular Weight |
270.92 g/mol |
IUPAC Name |
4-(bromomethyl)-3-fluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H |
InChI Key |
MAKZVDGZIQUSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CBr)F.Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



